molecular formula C19H14ClN5O4S B11465535 1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea

1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea

Cat. No.: B11465535
M. Wt: 443.9 g/mol
InChI Key: YKTATNGVZRZFPE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, substituted with chlorophenyl, hydroxyphenyl, and methoxyphenyl groups. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable aldehyde, under acidic or basic conditions.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl, hydroxyphenyl, and methoxyphenyl groups. These reactions often require the use of reagents like chlorinating agents, hydroxylating agents, and methoxylating agents.

    Urea Formation: The final step involves the reaction of the substituted thiazolo[4,5-d]pyrimidine with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: this compound, this compound.

    Uniqueness: The presence of specific substituents, such as the chlorophenyl, hydroxyphenyl, and methoxyphenyl groups, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H14ClN5O4S

Molecular Weight

443.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-methoxyphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea

InChI

InChI=1S/C19H14ClN5O4S/c1-29-13-8-6-12(7-9-13)25-15-14(16(26)23-19(25)28)30-18(22-15)24-17(27)21-11-4-2-10(20)3-5-11/h2-9H,1H3,(H,23,26,28)(H2,21,22,24,27)

InChI Key

YKTATNGVZRZFPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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